molecular formula C5H4ClN5 B11916775 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine

3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine

Cat. No.: B11916775
M. Wt: 169.57 g/mol
InChI Key: NZAZMLSURPPLKV-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound has garnered significant interest in the fields of medicinal and organic chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyrazole with cyanamide in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine stands out due to its specific substitution pattern, which can confer unique binding properties and selectivity towards certain molecular targets. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents .

Properties

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

3-chloro-2H-pyrazolo[4,3-d]pyrimidin-5-amine

InChI

InChI=1S/C5H4ClN5/c6-4-3-2(10-11-4)1-8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9)

InChI Key

NZAZMLSURPPLKV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC2=C(NN=C21)Cl)N

Origin of Product

United States

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